Methyl 3-amino-5-cyclopropylbenzoate
Description
Methyl 3-amino-5-cyclopropylbenzoate is a methyl ester derivative of benzoic acid featuring an amino group at the 3-position and a cyclopropyl substituent at the 5-position of the aromatic ring. This compound has been historically categorized as a building block in organic synthesis, particularly for constructing complex heterocycles or pharmacologically active molecules. The amino and cyclopropyl groups confer unique steric and electronic properties, which may influence its reactivity, solubility, and stability compared to simpler benzoate esters.
Properties
IUPAC Name |
methyl 3-amino-5-cyclopropylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJZXPKEWPSHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-cyclopropylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with methyl 3-bromo-5-nitrobenzoate.
Cyclopropylation: Cyclopropylboronic acid is used in the presence of a palladium catalyst (Pd(PPh3)4) and a base (K2CO3) to introduce the cyclopropyl group.
Reduction: The nitro group is then reduced to an amino group using a suitable reducing agent.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-cyclopropylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoates.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include amines or alcohols.
Scientific Research Applications
Methyl 3-amino-5-cyclopropylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-cyclopropylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group can affect the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 3-amino-5-cyclopropylbenzoate belongs to a broader class of substituted methyl benzoates. Key structural analogues include:
- Methyl 5-cyclopropylbenzoate: Missing the amino group, which diminishes hydrogen-bonding capacity and basicity.
- Methyl 2-benzoylamino-3-oxobutanoate: A structurally distinct methyl ester with a benzoylamino substituent and ketone functionality, emphasizing divergent reactivity (e.g., participation in enolate chemistry) .
Physicochemical Properties
While direct data for this compound is sparse, general trends for methyl esters (Table 3, IC-AMCE 2023) indicate:
| Property | Typical Methyl Esters | This compound (Inferred) |
|---|---|---|
| Boiling Point | 150–300°C | Likely elevated due to cyclopropyl rigidity |
| Solubility in Water | Low | Moderate (enhanced by amino group polarity) |
| Stability | High | Reduced due to cyclopropyl ring strain |
The amino group increases polarity and aqueous solubility compared to non-amino-substituted methyl esters (e.g., sandaracopimaric acid methyl ester, a diterpene derivative with minimal water solubility) .
Research Findings and Limitations
Existing literature focuses on structural analogues rather than direct studies of this compound. Key inferences include:
- Reactivity: The amino group enhances nucleophilicity, enabling reactions with electrophiles (e.g., acyl chlorides), while the cyclopropyl group may limit steric accessibility .
- Stability : Cyclopropane’s ring strain could predispose the compound to decomposition under harsh conditions, necessitating careful storage and handling .
Biological Activity
Methyl 3-amino-5-cyclopropylbenzoate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further development in medicinal chemistry. This article summarizes the existing literature on the biological activity of this compound, including relevant case studies and research findings.
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₃N₁O₂
- Molecular Weight : 191.23 g/mol
- CAS Number : [not provided in search results]
Antiparasitic Activity
Research indicates that compounds structurally similar to this compound exhibit antiparasitic properties. A study focused on benzamidobenzoic acid derivatives reported promising results against Trypanosoma brucei, a parasite responsible for sleeping sickness. The study highlighted the importance of structural modifications in enhancing bioactivity and reducing toxicity, suggesting that similar modifications could be applied to this compound to improve its efficacy against parasitic infections .
Anticancer Activity
Another area of interest is the compound's potential anticancer properties. Preliminary studies involving analogs have shown that modifications in the benzoate structure can lead to significant growth inhibition in cancer cell lines. For instance, derivatives with enhanced lipophilicity demonstrated increased permeability and better interaction with target enzymes, such as hexokinase, which is pivotal in cancer metabolism .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key metabolic pathways in parasites and cancer cells. For example, hexokinase inhibition has been linked to reduced ATP production in parasites, leading to cell death . Further exploration of this mechanism through enzyme assays and cellular studies is necessary to elucidate the precise pathways involved.
Study on Structural Modifications
A study investigated various structural analogs of this compound to assess their biological activity. The results indicated that specific modifications could enhance potency against T. brucei and reduce cytotoxicity towards human cells. For instance, introducing different substituents on the aromatic ring improved selectivity and efficacy at lower concentrations .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been used to evaluate its safety profile and effectiveness against parasitic infections. These studies typically measure survival rates, parasite load reduction, and any adverse effects observed during treatment .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
